molecular formula C36H34N4O7S B2581710 4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 688062-39-7

4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No.: B2581710
CAS No.: 688062-39-7
M. Wt: 666.75
InChI Key: LLMJMQJBQPNBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo ring fused to the quinazoline core, a benzylcarbamoyl-methylsulfanyl substituent at position 6, and a 3,4-dimethoxyphenethyl-benzamide group at position 5. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the sulfanyl group could facilitate hydrogen bonding or metal coordination in target binding .

Properties

IUPAC Name

4-[[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O7S/c1-44-29-13-10-23(16-30(29)45-2)14-15-37-34(42)26-11-8-25(9-12-26)20-40-35(43)27-17-31-32(47-22-46-31)18-28(27)39-36(40)48-21-33(41)38-19-24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-22H2,1-2H3,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMJMQJBQPNBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the benzylcarbamoyl and dimethoxyphenyl groups. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Dioxolo Ring: This step may involve the reaction of the quinazolinone intermediate with appropriate diol derivatives under acidic or basic conditions.

    Attachment of Benzylcarbamoyl and Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like benzyl isocyanate and 3,4-dimethoxyphenethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are often employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have shown that similar compounds can inhibit cell growth in various cancer cell lines. For instance, derivatives have been reported to downregulate key proteins involved in DNA synthesis, such as dihydrofolate reductase (DHFR) .

Antimicrobial Effects

Compounds related to this structure have demonstrated antimicrobial properties. Their ability to interact with microbial enzymes suggests potential applications in treating infections caused by resistant strains .

Scientific Research Applications

The compound has several notable applications in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Studies : Investigated for enzyme inhibition and protein-ligand interactions.
  • Material Science : Explored for the production of advanced materials with specific properties such as conductivity or fluorescence.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in human T-cell lymphoblastic leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent against leukemia .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of pantothenate kinase by similar benzamide derivatives. The findings revealed selective inhibition of bacterial enzymes over human counterparts, suggesting utility in developing antibiotics .

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The dioxolo ring and quinazolinone core can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

4l (Molecules 2014)

  • Structure : 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one.
  • Key Features : 4-Methoxyphenyl groups at positions 6 and 6.
  • Synthesis : Achieved via PdCl₂-catalyzed Suzuki coupling (81% yield), indicating the feasibility of aryl boronic acid reactions for quinazoline functionalization .
  • Comparison : The target compound’s 3,4-dimethoxyphenethyl group introduces bulkier, more electron-donating substituents than 4l’s 4-methoxyphenyl groups. This may enhance hydrophobic interactions but reduce solubility .

Triazoloquinazoline Derivatives (Mohamed, 2014)

  • Structure : 1,2,4-Triazolo[4,3-c]quinazolin-5(6H)-ones with cinnamoyl or chloroester substituents.
  • Key Features : Triazolo rings instead of dioxolo rings.
  • Synthesis : Utilized chloroesters and cinnamoyl chloride under DMF/KI conditions .
  • Comparison : The triazolo ring may confer metabolic instability compared to the target compound’s dioxolo ring, which is less prone to oxidative degradation .

Spiro-Benzothiazole Derivatives ()

  • Structure: 7-Oxa-9-aza-spiro[4.5]decane-6,10-diones with benzothiazole and dimethylaminophenyl groups.
  • Key Features : Spiro architecture and benzothiazole substituents.
  • Comparison : The target compound lacks a spiro system but shares sulfur-containing groups (sulfanyl), which may similarly influence π-π stacking or hydrophobic interactions .

Pharmacological and Binding Properties

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated:

  • Glide XP Docking () : The hydrophobic enclosure model suggests that the target compound’s benzylcarbamoyl and dimethoxyphenyl groups may enhance binding affinity in lipophilic pockets. Neutral hydrogen bonds from the sulfanyl group could stabilize protein-ligand interactions .
  • Triazoloquinazolines : Demonstrated in vitro activity in unspecified assays, implying that the target compound’s quinazoline core may share similar target profiles (e.g., kinase inhibition) .

Data Tables

Table 2. Predicted Binding Interactions (Glide XP Model)

Compound Hydrophobic Enclosure Potential Hydrogen Bond Donors/Acceptors Charged Interactions
Target Compound High (dimethoxyphenyl) Sulfanyl, carbonyl groups Low
4l Moderate (4-methoxyphenyl) Ketone, methoxy None
Triazoloquinazoline 8a/8b Variable (ester/cinnamoyl) Triazole N, ester O Possible cationic

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely requires multi-step functionalization, akin to 4l’s Pd-catalyzed coupling and triazoloquinazoline’s acylations .
  • Activity : Quinazoline derivatives with methoxy groups (e.g., 4l) show enhanced binding in hydrophobic pockets, suggesting the target compound’s 3,4-dimethoxy group may optimize target engagement .
  • Limitations : Lack of explicit pharmacological data for the target compound necessitates further in vitro validation, particularly against kinase or cancer cell models.

Biological Activity

The compound 4-[(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with various functional groups that enhance its biological activity. The presence of the sulfanyl group and the dioxolo moiety may contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinazoline structure is known to interact with various enzymes. It can act as an inhibitor for certain kinases and other enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : The 8-oxo substituent may confer antioxidant properties, potentially mitigating oxidative stress in cells.
  • DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate with DNA, influencing gene expression and cellular proliferation.

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance:

  • A study demonstrated that quinazoline derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanism involves the inhibition of specific kinases crucial for cancer cell survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity:

  • Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

StudyFindingsImplications
PMC7926032 Investigated the role of 8-oxo derivatives in DNA repair mechanisms.Suggests potential for DNA-targeting therapies in cancer treatment.
MDPI Research Explored synthesis routes for related quinazoline compounds with demonstrated bioactivity.Highlights synthetic accessibility for drug development .
BenchChem Analysis Discussed chemical reactivity and potential modifications to enhance biological activity.Provides insights into structure-activity relationships (SAR) for future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.